![molecular formula C15H16FN5O3 B2633092 8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-89-3](/img/structure/B2633092.png)
8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
Compounds containing fluorophenyl groups, such as "8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide", have been explored for their antibacterial properties. For example, the synthesis of new fluorine-containing thiadiazolotriazinones has shown promising antibacterial activity in the range of 10 μg/mL concentrations. This highlights the potential of such compounds in contributing to the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Antitumor Activity
Research into compounds with similar structures has identified their potential as antitumor agents. For instance, derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione have shown cytotoxic activities against various human carcinoma cells, including LS180, HeLa, T47D, A549, and RPMI 8226. These findings suggest a potential application in cancer therapy, especially for compounds that can induce DNA strand breakage and show non-toxicity towards normal cell lines (Sztanke, K., Pasternak, K., Rzymowska, J., Sztanke, M., Kandefer-Szerszeń, M., Dybała, I., & Kozioł, A., 2007).
Synthesis of Biologically Active Molecules
The synthesis of heterocyclic compounds, including those with the triazine system, is a key area of research due to their varied biological activities. For example, novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system have been synthesized, showcasing the versatility of such frameworks in drug development and the synthesis of new biologically active molecules (Clark, J., Varvounis, G., & Bakavoli, M., 1986).
Mechanism of Action
properties
IUPAC Name |
8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O3/c16-10-2-4-11(5-3-10)20-7-8-21-14(24)12(18-19-15(20)21)13(23)17-6-1-9-22/h2-5,22H,1,6-9H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLLDLZDJHAWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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